Ethyl 5-(cyclopropylmethoxy)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-(cyclopropylmethoxy)picolinate is a chemical compound with the molecular formula C12H15NO3. It is a derivative of picolinic acid, which is known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the picolinate structure, which imparts unique properties to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(cyclopropylmethoxy)picolinate typically involves the esterification of 5-(cyclopropylmethoxy)picolinic acid with ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopropylmethoxy)picolinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The picolinate moiety can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Substitution reactions may involve reagents such as halogens, nucleophiles, or electrophiles under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Ethyl 5-(cyclopropylmethoxy)picolinate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 5-(cyclopropylmethoxy)picolinate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 5-(cyclopropylmethoxy)picolinate can be compared with other picolinate derivatives such as:
Ethyl picolinate: Lacks the cyclopropylmethoxy group, resulting in different chemical and biological properties.
Methyl picolinate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in reactivity and applications.
Halauxifen-methyl: A picolinate herbicide with distinct structural features and herbicidal activity.
Properties
Molecular Formula |
C12H15NO3 |
---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
ethyl 5-(cyclopropylmethoxy)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H15NO3/c1-2-15-12(14)11-6-5-10(7-13-11)16-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
QELJHLCBPQYQMT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=C1)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.